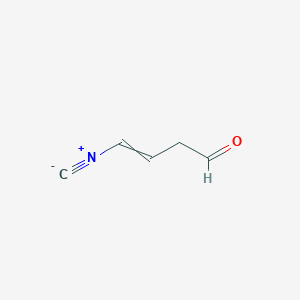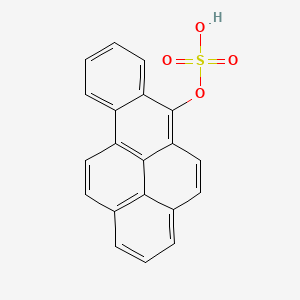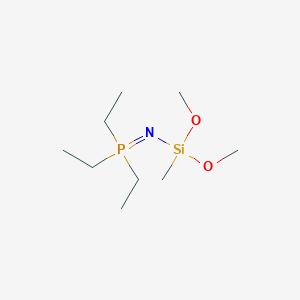
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is a complex organophosphorus compound. This compound is characterized by the presence of multiple functional groups, including an oxa (oxygen), aza (nitrogen), phospha (phosphorus), and sila (silicon) moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene typically involves multi-step organic synthesis techniques. The starting materials often include organophosphorus and organosilicon compounds, which are reacted under controlled conditions to form the desired product. Common reaction conditions include the use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and silicon.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus and silicon species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides and siloxanes, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is used as a precursor for the synthesis of other complex organophosphorus and organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene include other organophosphorus and organosilicon compounds, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64488-91-1 |
|---|---|
Molekularformel |
C9H24NO2PSi |
Molekulargewicht |
237.35 g/mol |
IUPAC-Name |
[dimethoxy(methyl)silyl]imino-triethyl-λ5-phosphane |
InChI |
InChI=1S/C9H24NO2PSi/c1-7-13(8-2,9-3)10-14(6,11-4)12-5/h7-9H2,1-6H3 |
InChI-Schlüssel |
WLZZWBYSIVMDJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=N[Si](C)(OC)OC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
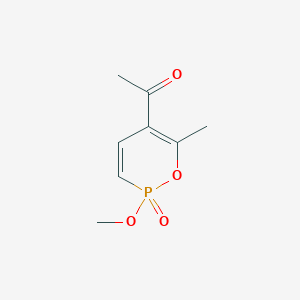


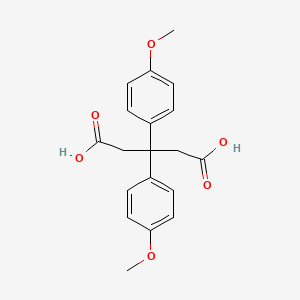
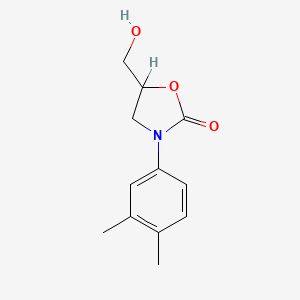
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
